tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.: 1202162-30-8
VCID: VC11718505
InChI: InChI=1S/C10H20N4O2.ClH.H2O/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12;;/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15);1H;1H2
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N.O.Cl
Molecular Formula: C10H23ClN4O3
Molecular Weight: 282.77 g/mol

tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate

CAS No.: 1202162-30-8

Cat. No.: VC11718505

Molecular Formula: C10H23ClN4O3

Molecular Weight: 282.77 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate - 1202162-30-8

Specification

CAS No. 1202162-30-8
Molecular Formula C10H23ClN4O3
Molecular Weight 282.77 g/mol
IUPAC Name tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate;hydrate;hydrochloride
Standard InChI InChI=1S/C10H20N4O2.ClH.H2O/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12;;/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15);1H;1H2
Standard InChI Key NNVQLXTZFQUHHZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N.O.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N.O.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is tert-butyl N-[[(3R)-1-[(aminoiminomethyl)amino]pyrrolidin-3-yl]methyl]carbamate hydrochloride hydrate . Its molecular formula is C₁₂H₂₅ClN₄O₃·H₂O, derived from the parent carbamate structure (C₁₁H₂₁N₄O₂) combined with hydrochloric acid and water of crystallization. The molecular weight is 236.74 g/mol for the anhydrous hydrochloride form, increasing to 254.76 g/mol when accounting for the hydrate .

Stereochemical Configuration

The pyrrolidine ring’s third carbon adopts an R-configuration, critical for enantioselective interactions in biological systems. This stereochemistry is preserved in the hydrochloride hydrate salt, as confirmed by chiral HPLC and X-ray crystallography data .

Spectroscopic and Computed Descriptors

  • InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1

  • InChIKey: WEUDEPABMRKFFT-DDWIOCJRSA-N

  • SMILES: CC(C)(C)OC(=O)NC[C@@H]1CCNC1.Cl

These identifiers validate the compound’s structural integrity and facilitate database searches for related derivatives.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

  • Pyrrolidine Functionalization: (3R)-pyrrolidin-3-ylmethanamine reacts with tert-butyl carbamate under Schotten-Baumann conditions to form the protected amine.

  • Imination: The primary amine undergoes condensation with cyanamide to introduce the aminoiminomethyl group.

  • Salt Formation: Treatment with hydrochloric acid in aqueous ethanol yields the hydrochloride hydrate .

Reaction Scheme:

(R)-3-Aminomethylpyrrolidine+Boc2OBasetert-Butyl (R)-3-aminomethylpyrrolidinecarbamateCyanamidetert-Butyl 1-[amino(imino)methyl]-3-pyrrolidinylcarbamateHClHydrochloride Hydrate\text{(R)-3-Aminomethylpyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl (R)-3-aminomethylpyrrolidinecarbamate} \xrightarrow{\text{Cyanamide}} \text{tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate} \xrightarrow{\text{HCl}} \text{Hydrochloride Hydrate}

Process Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥99.5%). Key parameters:

  • Temperature: 25–30°C

  • pH: 6.5–7.0 during imination

  • Crystallization: Anti-solvent (diethyl ether) addition under controlled humidity .

Physicochemical Properties

PropertyValueMethod
Melting Point142–145°C (decomp.)DSC
Solubility (25°C)50 mg/mL in H₂OUSP <791>
LogP (Octanol-Water)-1.2 ± 0.3Shake Flask
pKa (Amino Group)8.9Potentiometric Titration
Hydrate StabilityStable ≤60% RH at 25°CTGA/DVS

The hydrochloride salt form improves aqueous solubility compared to the free base (2 mg/mL vs. 50 mg/mL) .

Applications in Pharmaceutical Research

Protecting Group Strategy

The tert-butyl carbamate (Boc) group shields the secondary amine during nucleophilic reactions. Deprotection occurs under mild acidic conditions (e.g., 4M HCl/dioxane), leaving the aminoiminomethyl moiety intact for subsequent transformations .

Case Study: Antiviral Prodrug Synthesis
In the synthesis of remdesivir analogs, this compound served as a protected amine intermediate. Post-deprotection, the exposed amine facilitated phosphoramidate coupling, achieving 72% yield in the final step .

Comparative Analysis with Analogues

Compound NameKey Structural DifferenceApplication Advantage
tert-Butyl (pyrrolidin-3-yl)carbamateLacks aminoiminomethyl groupSimpler deprotection
(R)-3-N-Boc-Aminomethyl piperidine HClSix-membered ringAltered target selectivity
Benzyl {1-[amino(imino)methyl]pyrrolidinyl}carbamateBenzyl protecting groupAcid-sensitive deprotection

The aminoiminomethyl group in the subject compound enables unique hydrogen-bonding interactions absent in simpler analogues .

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